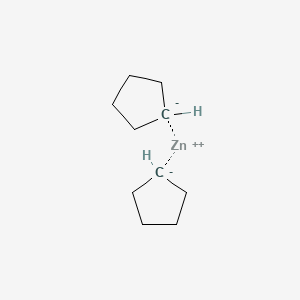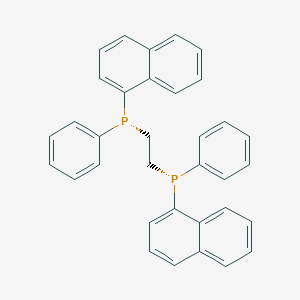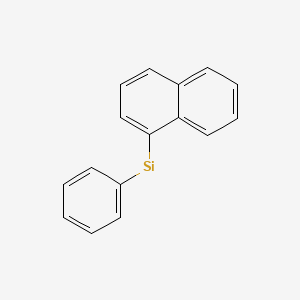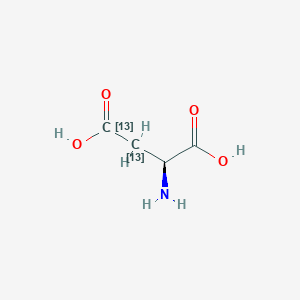![molecular formula C3H2ClF5O B12055068 1-chloro-1-deuterio-2-[deuterio(difluoro)methoxy]-1,2,2-trifluoroethane CAS No. 78825-17-9](/img/structure/B12055068.png)
1-chloro-1-deuterio-2-[deuterio(difluoro)methoxy]-1,2,2-trifluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-1-deuterio-2-[deuterio(difluoro)methoxy]-1,2,2-trifluoroethane is a fluorinated organic compound It is characterized by the presence of chlorine, deuterium, and multiple fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 1-chloro-1-deuterio-2-[deuterio(difluoro)methoxy]-1,2,2-trifluoroethane involves several steps. One common method is the halogen exchange reaction, where a precursor compound containing chlorine is reacted with a fluorinating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete substitution of chlorine with fluorine. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.
Chemical Reactions Analysis
1-chloro-1-deuterio-2-[deuterio(difluoro)methoxy]-1,2,2-trifluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Addition Reactions: The compound can participate in addition reactions with other molecules, leading to the formation of new compounds with different functional groups.
Scientific Research Applications
1-chloro-1-deuterio-2-[deuterio(difluoro)methoxy]-1,2,2-trifluoroethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorine atoms into target molecules, enhancing their stability and reactivity.
Biology: The compound is used in labeling studies to track the movement and interaction of molecules within biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-chloro-1-deuterio-2-[deuterio(difluoro)methoxy]-1,2,2-trifluoroethane involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong bonds with target molecules, leading to changes in their structure and function. The compound can also participate in hydrogen bonding and van der Waals interactions, further influencing its activity.
Comparison with Similar Compounds
1-chloro-1-deuterio-2-[deuterio(difluoro)methoxy]-1,2,2-trifluoroethane can be compared with other fluorinated compounds such as:
1,2-dibromo-1-chloro-1,2,2-trifluoroethane: This compound contains bromine atoms instead of deuterium, leading to different reactivity and applications.
1-chloro-1,1-difluoroethane: This compound has fewer fluorine atoms and lacks deuterium, resulting in different chemical properties and uses.
Dichlorodifluoroethylene: This compound contains chlorine and fluorine atoms but has a different structural arrangement, affecting its reactivity and applications.
Properties
CAS No. |
78825-17-9 |
|---|---|
Molecular Formula |
C3H2ClF5O |
Molecular Weight |
186.50 g/mol |
IUPAC Name |
1-chloro-1-deuterio-2-[deuterio(difluoro)methoxy]-1,2,2-trifluoroethane |
InChI |
InChI=1S/C3H2ClF5O/c4-1(5)3(8,9)10-2(6)7/h1-2H/i1D,2D |
InChI Key |
JPGQOUSTVILISH-QDNHWIQGSA-N |
Isomeric SMILES |
[2H]C(C(OC([2H])(F)F)(F)F)(F)Cl |
Canonical SMILES |
C(C(OC(F)F)(F)F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-[(E)-{2-[3-(3,6-diiodo-9H-carbazol-9-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B12054992.png)
![9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12054998.png)

![4-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidin-2-one](/img/structure/B12055009.png)






![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12055051.png)
![2-{[(4E)-1-(4-ethoxyphenyl)-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12055054.png)

